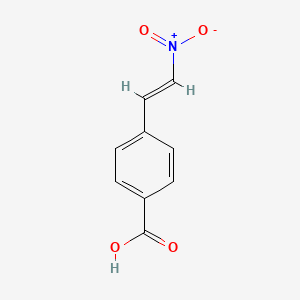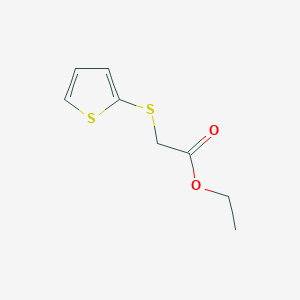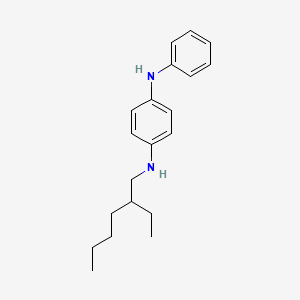
D-Tyrosine, D-prolyl-
描述
D-Tyrosine, D-prolyl- is a dipeptide composed of D-tyrosine and D-proline D-tyrosine is a non-essential amino acid that is a derivative of phenylalanine, while D-proline is an unnatural amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, D-prolyl- typically involves the coupling of D-tyrosine and D-proline. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of D-tyrosine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated D-tyrosine is then coupled with D-proline in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Cleavage and Purification: The resulting dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of D-Tyrosine, D-prolyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.
化学反应分析
Types of Reactions
D-Tyrosine, D-prolyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of D-tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group of the peptide bond can be reduced to form secondary amines.
Substitution: The aromatic ring of D-tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced peptides.
Substitution: Nitrated or halogenated aromatic compounds.
科学研究应用
D-Tyrosine, D-prolyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability, as well as its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
作用机制
The mechanism of action of D-Tyrosine, D-prolyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein folding and stability by interacting with chaperone proteins and enzymes involved in post-translational modifications. Additionally, it may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
L-Tyrosine, L-prolyl-: A naturally occurring dipeptide with similar structural features but different stereochemistry.
D-Tyrosine, L-prolyl-: A dipeptide with mixed stereochemistry, exhibiting different biological activities.
L-Tyrosine, D-prolyl-: Another mixed stereochemistry dipeptide with unique properties.
Uniqueness
D-Tyrosine, D-prolyl- is unique due to its all-D configuration, which can result in different biological activities and stability compared to its L- or mixed-stereochemistry counterparts. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on peptide function and for developing novel therapeutic agents.
属性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839131 | |
| Record name | D-Prolyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821776-09-4 | |
| Record name | D-Prolyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)
![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)


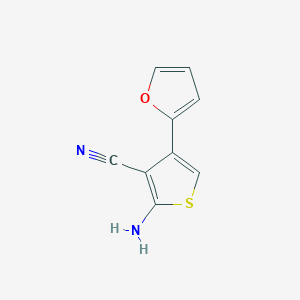

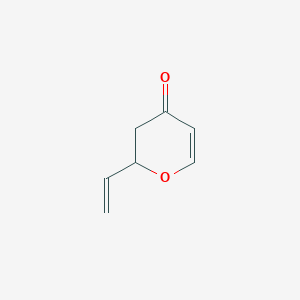
![4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid](/img/structure/B3286199.png)
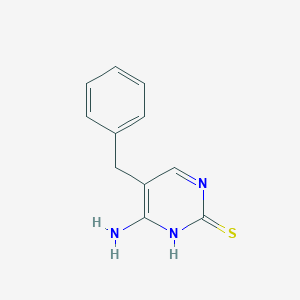
![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)
![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)
